2-Cyanoisonicotinamide
Overview
Description
2-Cyanoisonicotinamide is a chemical compound that has garnered significant interest in various fields of scientific research. It is known for its unique structure and reactivity, making it a valuable tool in medicinal chemistry, particularly in the synthesis of macrocyclic peptides and as a potential inhibitor of viral proteases .
Mechanism of Action
Target of Action
2-Cyanoisonicotinamide has been found to interact with various targets in different biological systems. For instance, it has been used to generate potent peptide inhibitors of the Zika virus protease NS2B-NS3 . In another study, it was found to affect respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants .
Mode of Action
The mode of action of this compound is largely dependent on its target. In the case of the Zika virus protease NS2B-NS3, it is used to generate macrocyclic peptides that inhibit the protease . The reaction between N-terminal cysteine and this compound is a new biocompatible click reaction that allows rapid access to these macrocyclic peptides .
In rice plants, this compound affects various biochemical processes. It stimulates the respiration in the glycolytic process which supplies NADPH .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse. In rice plants, it affects the glycolytic process and lipid metabolism . It also influences the activities of enzymes involved in polyamine biosynthesis .
Pharmacokinetics
Its ability to be attached to different linkers directly during solid-phase peptide synthesis suggests that it may have favorable adme properties .
Result of Action
The result of this compound’s action is dependent on its target and the biological system in which it is used. In the case of the Zika virus protease NS2B-NS3, it results in the inhibition of the protease, potentially preventing the virus from replicating . In rice plants, it appears to enhance resistance against rice blast disease .
Biochemical Analysis
Biochemical Properties
2-Cyanoisonicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of macrocyclic peptides. It interacts with N-terminal cysteine residues through a biocompatible click reaction, facilitating the rapid generation of macrocyclic peptides . This interaction is crucial for the formation of peptide inhibitors, such as those targeting the Zika virus protease . The nature of these interactions involves the formation of stable covalent bonds, enhancing the stability and activity of the resulting peptides.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-conjugated peptides have demonstrated potent inhibitory effects on the Zika virus protease, thereby impacting viral replication and cellular response to infection . Additionally, its role in peptide synthesis can lead to changes in cellular metabolism and protein expression profiles.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with N-terminal cysteine residues, leading to the formation of macrocyclic peptides. This biocompatible click reaction enhances the binding affinity and stability of the peptides . The compound’s ability to form covalent bonds with cysteine residues is key to its function as a peptide inhibitor. This mechanism also involves enzyme inhibition, as seen in the case of the Zika virus protease, where this compound-conjugated peptides exhibit high binding affinity and inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific peptides synthesized. Studies have shown that this compound-conjugated peptides maintain their stability and activity over extended periods, making them suitable for long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, there may be threshold effects leading to potential toxicity or adverse effects. It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of macrocyclic peptides . These interactions can influence metabolic flux and metabolite levels, contributing to the overall biochemical activity of the compound. The involvement of this compound in these pathways underscores its importance in biochemical research and drug development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s proper localization and accumulation in target cells, enhancing its biochemical activity. The transport and distribution mechanisms of this compound are critical for its effectiveness in biochemical assays and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules, facilitating its role in peptide synthesis and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoisonicotinamide typically involves the reaction of isonicotinic acid with cyanogen bromide under controlled conditions. This reaction yields this compound as a product. The process can be carried out in a laboratory setting using commercially available precursors, making it accessible for research purposes .
Industrial Production Methods: In an industrial context, the production of this compound can be scaled up using automated processes. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound, which can then be used in various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoisonicotinamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: It is involved in biocompatible click reactions with N-terminal cysteine, leading to the formation of macrocyclic peptides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Cyclization Agents: The reaction with N-terminal cysteine is facilitated by the presence of suitable cyclization agents under mild conditions.
Major Products:
Scientific Research Applications
2-Cyanoisonicotinamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Cyanoisonicotinamide can be compared with other similar compounds, such as:
2-Cyanopyridine: Both compounds have a cyano group attached to a pyridine ring, but this compound has an additional amide group, which enhances its reactivity and specificity.
Isonicotinamide: While isonicotinamide lacks the cyano group, it shares structural similarities with this compound.
Properties
IUPAC Name |
2-cyanopyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJSESNRQXAFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625208 | |
Record name | 2-Cyanopyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98273-47-3 | |
Record name | 2-Cyanopyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-cyanoisonicotinamide interact with its target and what are the downstream effects?
A1: The research papers focus on utilizing 2-CINA's reactivity with N-terminal cysteine residues for peptide macrocyclization. [, ] This reaction forms a stable macrocycle through a thiazole linkage. [, ] While 2-CINA itself doesn't have a specific biological "target", the macrocyclization reaction influences the downstream behavior of the peptide. For instance, in the case of Zika virus protease inhibitors, macrocyclization using 2-CINA significantly increased the binding affinity compared to linear peptide analogues. [] This effect is likely due to the macrocycle's constrained conformation, which can enhance target binding and improve resistance to enzymatic degradation. []
Q2: What is the impact of linker length on the activity of macrocyclic peptides synthesized using this compound?
A2: The research on Zika virus protease inhibitors demonstrated that the length of the linker used to connect the peptide and 2-CINA significantly affects the resulting macrocycle's activity. [] Specifically, shorter linker lengths led to increased inhibitory activity against the target protease. [] This finding highlights the importance of optimizing linker length during the design of peptide macrocycles, as even small structural changes can impact target binding and biological activity.
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